2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide
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Description
“2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide” is a chemical compound. It is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Future Directions
The future directions in the research and development of piperidine derivatives like “2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other bioactive compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Given the lack of definitive target identification, it is difficult to predict the exact pathways that might be affected. Potential pathways could involve signal transduction, enzyme catalysis, or cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Potential effects could include altered cellular function, modulation of signal transduction, or changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-10-17(14(2)25-13)18(22)20-11-15-5-8-21(9-6-15)26(23,24)16-4-3-7-19-12-16/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYVYDPUIBEFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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